molecular formula C25H23F3N2O2S B13364346 3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol

3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol

Cat. No.: B13364346
M. Wt: 472.5 g/mol
InChI Key: XXLNTABDTBBWQE-UHFFFAOYSA-N
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Description

3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with piperazine to form 4-[3-(trifluoromethyl)benzoyl]-1-piperazine. This intermediate is then reacted with 2-(bromomethyl)phenyl sulfide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol is unique due to the combination of its trifluoromethyl, piperazine, and phenol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23F3N2O2S

Molecular Weight

472.5 g/mol

IUPAC Name

[4-[[2-(3-hydroxyphenyl)sulfanylphenyl]methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-3-6-18(15-20)24(32)30-13-11-29(12-14-30)17-19-5-1-2-10-23(19)33-22-9-4-8-21(31)16-22/h1-10,15-16,31H,11-14,17H2

InChI Key

XXLNTABDTBBWQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2SC3=CC=CC(=C3)O)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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